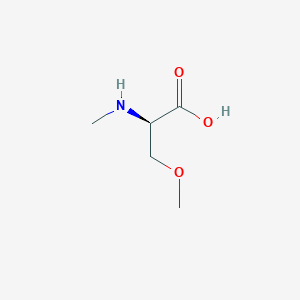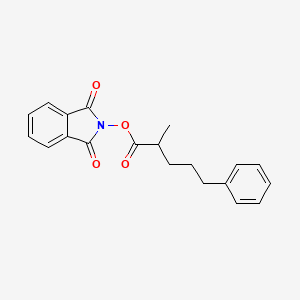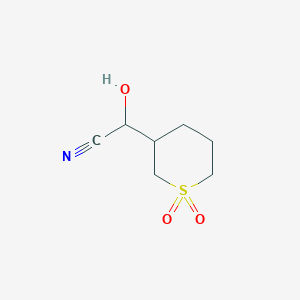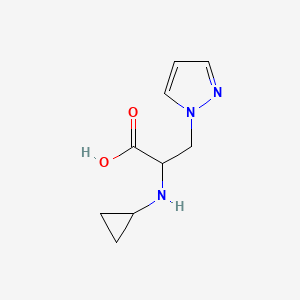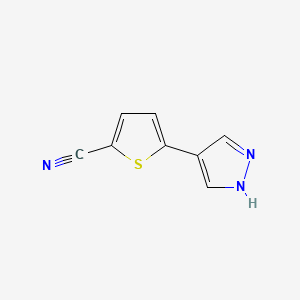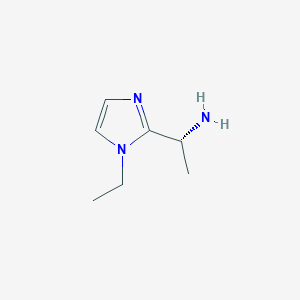
(R)-1-(1-Ethyl-1H-imidazol-2-yl)ethan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1R)-1-(1-ethyl-1H-imidazol-2-yl)ethan-1-amine is a chiral amine compound featuring an imidazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-1-(1-ethyl-1H-imidazol-2-yl)ethan-1-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 1-ethylimidazole and a suitable chiral amine precursor.
Reaction Steps:
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions to favor the desired reaction pathway.
Purification: Employing techniques such as crystallization or chromatography to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
(1R)-1-(1-ethyl-1H-imidazol-2-yl)ethan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole derivatives.
Reduction: Reduction reactions can modify the imidazole ring or the ethyl group.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reducing Agents: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution Reagents: Halogenating agents or alkylating agents are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while substitution reactions can produce various alkylated or halogenated derivatives.
Aplicaciones Científicas De Investigación
(1R)-1-(1-ethyl-1H-imidazol-2-yl)ethan-1-amine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological or cardiovascular conditions.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: It is employed in studies investigating the biological activity of imidazole derivatives.
Mecanismo De Acción
The mechanism of action of (1R)-1-(1-ethyl-1H-imidazol-2-yl)ethan-1-amine involves its interaction with specific molecular targets. The imidazole ring can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity to enzymes or receptors. The chiral center may also play a role in the compound’s stereospecific interactions with biological targets.
Comparación Con Compuestos Similares
Similar Compounds
(1S)-1-(1-ethyl-1H-imidazol-2-yl)ethan-1-amine: The enantiomer of the compound, differing in the configuration of the chiral center.
1-(1-ethyl-1H-imidazol-2-yl)ethan-1-amine: A non-chiral analog lacking the chiral center.
1-(1-methyl-1H-imidazol-2-yl)ethan-1-amine: A similar compound with a methyl group instead of an ethyl group.
Uniqueness
(1R)-1-(1-ethyl-1H-imidazol-2-yl)ethan-1-amine is unique due to its specific chiral configuration, which can influence its biological activity and interactions. The presence of the ethyl group at the 2-position of the imidazole ring also contributes to its distinct chemical properties.
Propiedades
Fórmula molecular |
C7H13N3 |
|---|---|
Peso molecular |
139.20 g/mol |
Nombre IUPAC |
(1R)-1-(1-ethylimidazol-2-yl)ethanamine |
InChI |
InChI=1S/C7H13N3/c1-3-10-5-4-9-7(10)6(2)8/h4-6H,3,8H2,1-2H3/t6-/m1/s1 |
Clave InChI |
SMYLQNPARGATRV-ZCFIWIBFSA-N |
SMILES isomérico |
CCN1C=CN=C1[C@@H](C)N |
SMILES canónico |
CCN1C=CN=C1C(C)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-butyl3-methyl-7-oxo-3H,4H,5H,6H,7H-[1,2,3]triazolo[4,5-c]pyridine-5-carboxylate](/img/structure/B13565624.png)
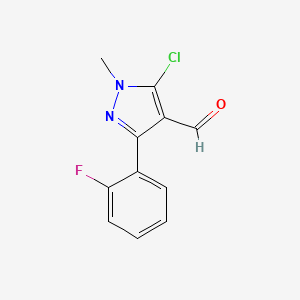
![5-{[(Tert-butoxy)carbonyl]amino}hexanoic acid](/img/structure/B13565630.png)
![5-[3-ethyl-1-(2,2,2-trifluoroethyl)-1H-1,2,4-triazol-5-yl]pyridin-2-amine](/img/structure/B13565637.png)
![1-Isopropyl-1H-benzo[d][1,2,3]triazol-5-amine](/img/structure/B13565649.png)
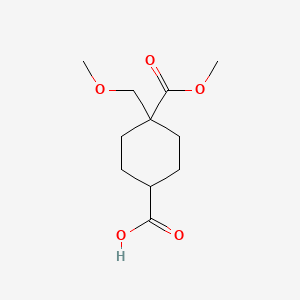

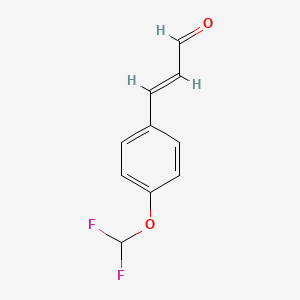
![3-[(2,3-Dimethylphenyl)methyl]azetidine](/img/structure/B13565658.png)
